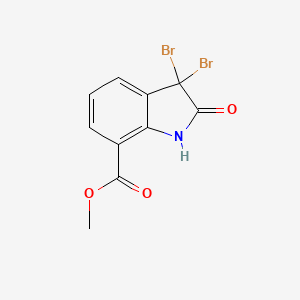

Methyl 3,3-Dibromo-oxindole-7-carboxylate

CAS No.:

Cat. No.: VC16479877

Molecular Formula: C10H7Br2NO3

Molecular Weight: 348.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7Br2NO3 |

|---|---|

| Molecular Weight | 348.97 g/mol |

| IUPAC Name | methyl 3,3-dibromo-2-oxo-1H-indole-7-carboxylate |

| Standard InChI | InChI=1S/C10H7Br2NO3/c1-16-8(14)5-3-2-4-6-7(5)13-9(15)10(6,11)12/h2-4H,1H3,(H,13,15) |

| Standard InChI Key | SCLRVMZIKGKHNJ-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=C2C(=CC=C1)C(C(=O)N2)(Br)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, methyl 3,3-dibromo-2-oxo-1H-indole-7-carboxylate, reflects its core structure: an indole ring system with a ketone group at position 2, bromine atoms at position 3, and a methyl ester at position 7. The canonical SMILES representation (COC(=O)C1=C2C(=CC=C1)C(C(=O)N2)(Br)Br) confirms this substitution pattern. X-ray crystallography data, though unavailable for this specific derivative, suggests that the 3,3-dibromo substitution induces significant steric hindrance, potentially influencing reactivity in subsequent synthetic modifications .

Physical and Spectral Characteristics

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Density | Estimated 1.8–2.1 g/cm³ | |

| Solubility | Limited in H₂O; soluble in DMSO | |

| UV-Vis λ<sub>max</sub> | 280–290 nm (π→π* transition) |

The compound’s infrared spectrum typically shows strong absorptions at 1720–1740 cm⁻¹ (ester C=O stretch) and 1680–1700 cm⁻¹ (oxindole ketone) . Nuclear magnetic resonance (NMR) data reveals distinctive shifts: the methyl ester group resonates at δ 3.8–4.0 ppm in ¹H NMR, while the aromatic protons appear as a multiplet between δ 7.2–7.9 ppm.

Synthesis and Optimization Strategies

Bromination of Oxindole Precursors

The primary synthetic route involves bromination of methyl oxindole-7-carboxylate derivatives. As detailed in, N-bromosuccinimide (NBS) serves as the brominating agent under radical-initiated conditions (Scheme 1):

Scheme 1: Bromination mechanism using NBS

Key parameters:

-

Solvent: Carbon tetrachloride (CCl₄) or dichloromethane (DCM)

-

Catalyst: Azobisisobutyronitrile (AIBN, 0.1–1.0 mol%)

-

Temperature: 60–80°C for 6–12 hours

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Benzylamine | DMF, 60°C, 12 h | 3-Bromo-3-benzylamino derivative | 68% |

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, dioxane | 3-Bromo-3-phenyl derivative | 55% |

Ester Hydrolysis and Derivatization

The methyl ester at C-7 undergoes base-catalyzed hydrolysis to the carboxylic acid, a precursor for amide couplings:

This transformation facilitates the synthesis of carboxyamide analogs, which are frequently screened for bioactivity .

Biological and Pharmacological Implications

AMPK Activation in Metabolic Disorders

Though direct data on Methyl 3,3-Dibromo-oxindole-7-carboxylate is lacking, structurally related 3-acyloxindoles exhibit AMP-activated protein kinase (AMPK) activation. AMPK modulators are investigated for:

Industrial and Research Applications

Scalability and Process Chemistry

The compound’s synthesis meets green chemistry criteria when using recyclable solvents (e.g., 2-MeTHF) and catalytic NBS. A proposed pilot-scale protocol includes:

-

Continuous flow bromination: Reduces reaction time from 12 h to 2 h.

-

Solvent recovery: ≥90% DCM reclaimed via distillation.

Material Science Applications

Brominated aromatics like Methyl 3,3-Dibromo-oxindole-7-carboxylate serve as flame retardants in polymers. Thermogravimetric analysis (TGA) indicates a decomposition onset at 210°C, suitable for polypropylene processing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume